Quetol

Overview

Description

Quetol 651, also known as Ethylene glycol diglycidyl ether, is a water-miscible epoxy resin with a low viscosity . It is characterized by low electron scattering and can be used for both light and electron microscopy . It is a light-colored epoxy resin with a viscosity of 15 cps at 25°C . It is readily miscible with water, alcohol, acetone, n-butyl glycidyl ether, etc .

Synthesis Analysis

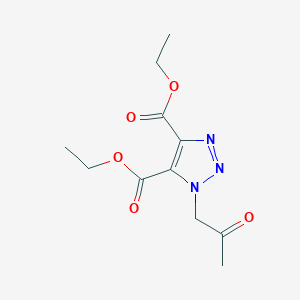

Quetol 651 is an ethylene glycol diglycidyl ether, an epoxy resin of low viscosity . It is used in combination with nonenyl succinic anhydride (NSA) and nadic methyl anhydride (NMA) as a hardener and DMP-30 as an accelerator .Molecular Structure Analysis

The molecular structure of Quetol 651 is that of an aliphatic ethylene glycol diglycidyl ether . It has a molecular weight of 174.2 and a density of 1.15 g/mL .Chemical Reactions Analysis

Quetol 651 acts as a dehydrating agent and combines chemically in any cured epoxy resin formulation . It is used in combination with other chemicals to create a resin mixture that is easy to handle and penetrates readily into the specimen .Physical And Chemical Properties Analysis

Quetol 651 is a low viscosity epoxy resin . It has a viscosity of 15 cps at 25°C, a weight per epoxide equivalent (WPE) of 112–115, and a density of 1.15 g/mL . It is miscible with alcohols, acetone, and water .Scientific Research Applications

Application in Immunocytochemistry

Quetol 651, a medium temperature epoxy resin, has been found to enhance labeling intensity in immunocytochemistry studies. The addition of 1% water to Quetol increases the visibility of the sample by reducing the curing temperature of the resin, which helps in preserving antigens. This modification allows more antigen to be available to the antibodies, making Quetol a viable option for immunocytochemistry research (Abad, 1992).

Properties and Versatility in Resin Formulation

Quetol 651 is a low viscosity epoxy resin known for its miscibility with various solvents like alcohols, acetone, and water. Its significant characteristic is that it can be used both as a single epoxide or mixed with other epoxides and anhydrides. The key benefit of Quetol 651 in formulations is the reduction in viscosity, which leads to a lower specific gravity of the embedding medium. This feature enhances spatial resolution by reducing the interfering electron density between specimen elements (Ellis, 2016).

Embedding Medium for Microscopy

In microscopy, Quetol 651 serves as an important component in embedding formulations. It is used with higher viscosity epoxy resins like LX-112 and Araldite 502 to produce formulations that have a reduced viscosity and longer pot life. This results in good cutting properties, contrast, and stability in the electron beam, which are essential for high-quality microscopy imaging (Ellis, 2002).

Immunohistochemical Applications

Quetol 651 has been employed as an embedding medium for the immunohistochemical demonstration of various substances. For example, its use in demonstrating γ-aminobutyric acid (GABA) in semithin sections has been reported. The method involves partially dissolving the embedding medium with ethanol and NaOH or KOH, which allows for precise and high-resolution light microscopical observations (Denizot et al., 1988).

Use in Electron Microscopy

Quetol 651 has also been utilized in methods for preparing histological sections for electron microscopy. Its properties allow for the convenient and rapid separation of conventional histological sections from glass slides, which is beneficial for subsequent ultrathin sectioning in retrospective electron microscopy (Kraft et al., 1983).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

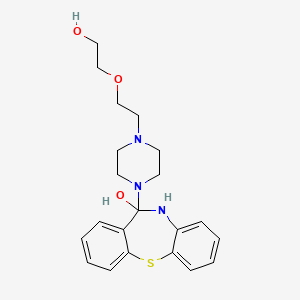

6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-5H-benzo[b][1,4]benzothiazepin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21(26)17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,22,25-26H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUVJKBCKGWOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2(C3=CC=CC=C3SC4=CC=CC=C4N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quetol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1406696.png)

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406698.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B1406703.png)

![4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406704.png)

![[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride](/img/structure/B1406708.png)